Benzylidene 2-fluorenamine
Description
Contextualization within Schiff Base Chemistry
Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, known as an imine or azomethine group (-C=N-). researchgate.net These compounds are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). researchgate.net In the case of Benzylidene 2-fluorenamine, it is synthesized from the reaction of 2-aminofluorene (B1664046) (a primary amine) with benzaldehyde (B42025) (an aldehyde). researchgate.net
The formation mechanism is a two-step process. Initially, the amine's nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This addition forms an unstable intermediate called a carbinolamine. shodhsagar.comeijppr.com Subsequently, this intermediate undergoes dehydration (the elimination of a water molecule), resulting in the formation of the stable imine group that defines the Schiff base. researchgate.netshodhsagar.com This reaction is often catalyzed by either acid or base. shodhsagar.com The rate-determining step is typically the dehydration of the carbinolamine. shodhsagar.comsci-hub.se Aromatic Schiff bases, such as this compound, are generally more stable than their aliphatic counterparts. researchgate.net
The imine group is of considerable chemical importance as its nitrogen atom has a lone pair of electrons in an sp2 hybridized orbital, contributing to the chemical reactivity and coordination properties of these molecules. researchgate.net
Significance of Fluorene (B118485) and Benzylidene Moieties in Research
The properties and research interest in this compound are largely derived from its two key structural components: the fluorene and benzylidene moieties.
The fluorene moiety , a tricyclic aromatic hydrocarbon, is considered a "privileged structure" in chemical synthesis. wikipedia.org It is known for its rigid, planar structure and unique photophysical properties, including a characteristic violet fluorescence. wikipedia.orgmdpi.com These electronic properties make fluorene and its derivatives valuable in the development of materials for organic light-emitting diodes (OLEDs) and as fluorescent probes. mdpi.com The absorption and emission spectra of fluorene derivatives are typically associated with π–π* transitions within the conjugated system. mdpi.comacs.org The substitution at various positions on the fluorene core can tune these photophysical properties. mdpi.com
Historical and Current Research Landscape of the Compound
The parent compound, fluorene, was first isolated from coal tar by Marcellin Berthelot in 1867. wikipedia.org Research into its derivatives, including aminofluorenes, followed, with early studies focusing on their synthesis and basic chemical properties. acs.orgacs.org The synthesis of Schiff bases is also a long-established chemical transformation, first reported by Hugo Schiff in 1864. researchgate.net
Specific research on N-benzylidene-fluoren-2-amine derivatives appeared in the literature in the late 20th century. For example, a 1999 study reported on the liquid crystallinity of 2-acyl-7-[p-(alkoxy)benzylideneamino]fluorenes. acs.org More recent research has focused on efficient and environmentally friendly synthesis methods for fluorene-based Schiff bases, such as using catalysts like dodecatungstosilicic acid/P₂O₅ under solvent-free conditions. researchgate.net
Current research continues to explore fluorene-based Schiff bases for applications in materials science, leveraging their photophysical properties for use in organic electronics. mdpi.com The modular nature of their synthesis, allowing for various aldehydes to be condensed with aminofluorenes, facilitates the creation of libraries of compounds for screening in different applications. researchgate.net
Interactive Data Table: Synthesis and Characterization of this compound
| Property | Data | Source(s) |
| IUPAC Name | N-(phenylmethylidene)-9H-fluoren-2-amine | chemspider.com |
| CAS Number | 13924-50-0 | nist.govnist.gov |
| Chemical Formula | C₂₀H₁₅N | nist.govnist.gov |
| Molecular Weight | 269.34 g/mol | nist.govnist.gov |
| Typical Synthesis | Condensation of 2-fluorenamine and benzaldehyde | researchgate.net |
| Reaction Catalysts | Acid or base catalysis | shodhsagar.com |
| Key Functional Group | Azomethine (Imine) | researchgate.net |
Interactive Data Table: Key Moieties in this compound
| Moiety | Key Characteristics | Research Significance | Source(s) |
| Fluorene | Tricyclic, planar, aromatic, fluorescent | Materials for OLEDs, fluorescent probes | wikipedia.orgmdpi.com |
| Benzylidene | Aromatic ring derived from benzaldehyde | Modulates electronic properties and reactivity through substitution | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-6-15(7-3-1)14-21-18-10-11-20-17(13-18)12-16-8-4-5-9-19(16)20/h1-11,13-14H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLBNAQKLUROAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13924-50-0 | |
| Record name | Benzylidene 2-fluoreneamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013924500 | |
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| Record name | 13924-50-0 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(BENZYLIDENEAMINO)FLUORENE | |
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Synthetic Methodologies and Mechanistic Studies
Advanced Synthetic Routes
The formation of Benzylidene 2-fluorenamine is primarily achieved through the condensation reaction between 2-fluorenamine and benzaldehyde (B42025). This reaction can be facilitated through several advanced synthetic approaches that offer high yields and operational simplicity.
Condensation Reactions involving 2-Fluorenamine and Aldehydes
The direct condensation of 2-fluorenamine with a variety of aldehydes, including benzaldehyde, represents a fundamental and efficient method for the synthesis of the corresponding Schiff bases. rsc.org This reaction typically involves the mixing of equimolar amounts of the amine and aldehyde, often with the aid of a catalyst and/or heat to drive the reaction to completion by removing the water formed as a byproduct.
Catalytic Approaches in Synthesis
To enhance the rate and efficiency of Schiff base formation, various catalytic systems have been employed. These catalysts facilitate the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde and the subsequent dehydration step.
An efficient and high-yielding synthesis of Schiff bases, including those derived from 2-fluorenamine, has been achieved using a catalytic amount of dodecatungstosilicic acid (H₄SiW₁₂O₄₀) combined with phosphorus pentoxide (P₂O₅). rsc.org This catalytic system has proven to be highly effective, even under solvent-free conditions at room temperature. rsc.org The catalyst's efficiency is notable for the ease of reaction workup and the high yields obtained. rsc.org
Table 1: Synthesis of Schiff Bases from 2-Fluorenamine and Various Aldehydes using Dodecatungstosilicic Acid/P₂O₅ Catalyst rsc.org
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | This compound | High |
| 2 | Substituted Benzaldehydes | Corresponding Schiff Bases | High |
While dodecatungstosilicic acid/P₂O₅ is a prominent catalyst, other systems have also been utilized for the synthesis of Schiff bases from aromatic amines and aldehydes. These include both acid and base catalysts. For instance, natural acids found in sources like unripe mango extract have been used to catalyze the condensation of aryl ketones with aromatic amines under solvent-free conditions, suggesting a potential green alternative for the synthesis of related imines. Phosphorus pentoxide supported on silica (B1680970) (P₂O₅/SiO₂) has also been reported as an effective catalyst for the solvent-free, room temperature synthesis of Schiff bases from various diamines and aromatic aldehydes, highlighting the versatility of phosphorus-based catalysts in promoting these reactions.
Solvent-Free Synthesis Techniques
A significant advancement in the synthesis of this compound and related Schiff bases is the adoption of solvent-free reaction conditions. rsc.org These techniques are environmentally friendly as they eliminate the need for potentially hazardous organic solvents. The reaction between 2-fluorenamine and aldehydes, catalyzed by dodecatungstosilicic acid/P₂O₅, can be efficiently carried out by simply grinding the reactants together at room temperature. rsc.org This method not only offers high yields but also simplifies the purification process, making it an attractive approach for sustainable chemical synthesis. rsc.org
Reaction Mechanism Elucidation
The formation of this compound proceeds through a well-established mechanism for Schiff base formation, which involves a two-stage process: nucleophilic addition followed by dehydration.
The reaction is initiated by the nucleophilic attack of the nitrogen atom of the 2-fluorenamine on the electrophilic carbonyl carbon of benzaldehyde. This initial step forms a tetrahedral intermediate known as a carbinolamine. This intermediate is typically unstable and exists in equilibrium with the starting materials.
The second stage of the mechanism involves the elimination of a water molecule from the carbinolamine to form the stable imine product. This dehydration step is the rate-determining step and is generally catalyzed by either an acid or a base. In the case of dodecatungstosilicic acid/P₂O₅ catalysis, the acidic nature of the catalyst facilitates the protonation of the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). Subsequent removal of a proton from the nitrogen atom by a base (which can be another molecule of the amine reactant) leads to the formation of the carbon-nitrogen double bond (imine) of this compound.
Computational studies on the reaction of benzaldehyde with aromatic amines in the absence of a strong acid catalyst or polar solvents suggest that an additional molecule of the amine can play a role in stabilizing the transition state of the initial nucleophilic attack. researchgate.netnih.gov These studies also indicate that the dehydration step may be facilitated by minute amounts of protonated amine formed through auto-protolysis, even without the addition of an external acid. researchgate.netnih.gov
Investigation of Reaction Pathways
The formation of this compound follows a characteristic two-step reaction pathway common to Schiff bases. scispace.com The initial step involves the nucleophilic addition of the primary amine, 2-aminofluorene (B1664046), to the carbonyl group of benzaldehyde. This addition results in the formation of an unstable intermediate known as a carbinolamine or hemiaminal. scispace.com
The reaction is frequently catalyzed by either an acid or a base. scispace.com In the context of synthesizing similar Schiff bases from 2-aminofluorene, acetic acid has been utilized as a catalyst in an ethanol (B145695) solvent. The synthesis of related bis-Schiff bases from 2-aminofluorene has been successfully carried out by reacting 2-aminofluorene with an aldehyde in absolute ethanol with the addition of acetic acid, under a nitrogen atmosphere and at a constant temperature of 45°C.
Table 1: Reaction Scheme for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Intermediate | Product | Byproduct |
| 2-aminofluorene | Benzaldehyde | Carbinolamine | This compound | Water |
Kinetic Studies of Formation
While specific kinetic studies on the formation of this compound are not extensively detailed in the available research, the kinetics of Schiff base formation are generally understood to be influenced by several factors. The rate of reaction is significantly dependent on the pH of the reaction medium.
The dehydration of the carbinolamine intermediate is the rate-limiting step and is subject to acid catalysis. rsc.org However, the concentration of the acid is crucial; if the pH is too low, the amine reactant will be protonated, rendering it non-nucleophilic and thus inhibiting the initial addition step. Conversely, if the pH is too high, the carbonyl group of the aldehyde is less likely to be protonated, which would otherwise increase its electrophilicity. Therefore, the reaction rate is typically highest in a mildly acidic environment.
Studies on other Schiff bases have shown that the reaction follows first-order kinetics. rsc.org The rate constants are influenced by the nature of the substituents on both the aldehyde and the amine. Electron-withdrawing groups on the benzaldehyde can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack. Conversely, electron-donating groups on the 2-aminofluorene would increase its nucleophilicity, also favoring the initial addition step.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of Benzylidene 2-fluorenamine, confirming the covalent assembly of the fluorene (B118485) and benzylidene moieties through the characteristic imine linkage.
Unidimensional NMR (¹H, ¹³C) Studies
One-dimensional ¹H and ¹³C NMR spectra provide foundational information for verifying the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the protons of the fluorene and benzylidene rings, as well as a characteristic singlet for the imine proton (-N=CH-). The integration of these signals helps confirm the proton count in different regions of the molecule.
Similarly, the ¹³C NMR spectrum is crucial for identifying all unique carbon atoms. A key signal in the ¹³C NMR spectrum is that of the imine carbon, which typically appears in a distinct downfield region. The chemical shifts of the aromatic carbons in both the fluorene and benzylidene rings provide information about the electronic environment and conjugation within the molecule. researchgate.netrsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: The following data are representative values based on analyses of structurally similar Schiff bases and fluorene derivatives. Actual experimental values may vary based on solvent and experimental conditions.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Imine Proton (-N=CH-) | ~8.5 - 8.7 (s, 1H) | - |
| Imine Carbon (-C H=N-) | - | ~160 - 163 |
| Benzylidene Aromatic Protons | ~7.4 - 8.0 (m, 5H) | ~128 - 136 |
| Fluorene Aromatic Protons | ~7.2 - 8.1 (m, 8H) | ~119 - 144 |
| Methylene Protons (-CH₂-) | ~3.9 - 4.1 (s, 2H) | ~37 |
Multidimensional NMR Techniques
To unambiguously assign all proton and carbon signals, especially in the crowded aromatic regions of the spectrum, multidimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to identify adjacent protons within the fluorene and benzylidene ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the precise assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly valuable for identifying quaternary carbons and for confirming the connectivity between the fluorene ring, the nitrogen atom, and the imine carbon.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the characteristic vibrational modes of the functional groups within this compound, offering further structural confirmation.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is highly effective for identifying the key functional groups present in the molecule. The most significant feature in the FTIR spectrum of this compound is the absorption band corresponding to the stretching vibration of the imine (C=N) bond. This peak is a definitive indicator of Schiff base formation. Other characteristic bands include those for aromatic C-H and C=C stretching. nist.gov
Table 2: Key FTIR Vibrational Frequencies for this compound (Data sourced from the NIST/EPA Gas-Phase Infrared Database) nist.gov
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3000 - 3100 | Medium-Weak |
| Imine C=N Stretch | ~1620 - 1640 | Strong |
| Aromatic C=C Stretch | ~1500 - 1600 | Medium |
| C-H Bending | ~700 - 900 | Strong |
Raman Spectroscopy Investigations
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the C=C bonds within the aromatic fluorene and benzylidene rings. researchgate.net The imine C=N bond also gives rise to a Raman signal. The analysis of Raman spectra for structurally related compounds, such as benzylidene-2-naphthylamine, provides a basis for expected peak locations. chemicalbook.com
Table 3: Expected Raman Shifts for this compound Note: These are expected values based on typical ranges for the specified functional groups.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Imine C=N Stretch | ~1615 - 1635 |
| Aromatic Ring Breathing Modes | ~1580 - 1610 |
| Benzene Ring Trigonal Breathing | ~1000 |
Electronic Absorption and Emission Spectroscopy
The extensive π-conjugated system, which spans both the fluorene and benzylidene moieties, gives this compound distinct electronic properties that can be characterized by UV-Visible (UV-Vis) absorption and fluorescence spectroscopy.
UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily π → π* transitions in this conjugated system. The absorption spectrum is expected to show strong absorption bands in the UV and visible regions. The position of the absorption maximum (λ_max) is indicative of the extent of conjugation. Studies on similar fluorene-based systems show absorption maxima typically ranging from 402 to 432 nm. researchgate.net
Fluorescence spectroscopy measures the light emitted from the molecule as it returns from an excited electronic state to the ground state. Many fluorene derivatives are known to be fluorescent, and it is anticipated that this compound would also exhibit emission properties. rsc.orgproteus-instruments.com The emission spectrum provides information about the energy of the excited state and can be influenced by the molecular structure and environment.
Table 4: Representative Electronic Spectroscopy Data for this compound Note: Values are representative and based on analogous fluorene-containing compounds.
| Parameter | Wavelength (nm) | Associated Transition |
| Absorption Maximum (λ_max) | ~350 - 430 | π → π* |
| Emission Maximum (λ_em) | ~450 - 550 | Fluorescence |
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule and are particularly useful for characterizing compounds with chromophores, such as the conjugated π-system present in this compound. The resulting spectrum is a plot of absorbance versus wavelength.
Photoluminescence (PL) and Fluorescence Emission Studies
Photoluminescence (PL) spectroscopy, which encompasses fluorescence and phosphorescence, is a powerful method for investigating the emissive properties of molecules. Upon absorption of photons, an excited electronic state is formed, which can then relax by emitting light. The resulting emission spectrum provides information about the electronic structure of the excited state and the de-excitation pathways. The intensity and wavelength of the emitted light are sensitive to the molecular structure and its environment.
For this compound, specific photoluminescence or fluorescence emission data, such as emission maxima, quantum yields, and fluorescence lifetimes, have not been found in the available literature and public databases.
Mass Spectrometry (MS) for Molecular and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecular ion. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The pattern of these fragments is often unique to a specific compound.
The National Institute of Standards and Technology (NIST) WebBook confirms the existence of an electron ionization mass spectrum for 2-(Benzylideneamino)fluorene. However, a detailed analysis of the fragmentation pattern is not provided in the accessible search results. The fundamental molecular data for this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₀H₁₅N |
| Molecular Weight | 269.34 g/mol |
X-ray Crystallography for Solid-State Structural Determination
Single-Crystal X-ray Diffraction Analysis
A search of publicly available crystallographic databases did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Therefore, specific crystallographic data such as unit cell parameters, space group, and atomic coordinates are not available.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like benzylidene 2-fluorenamine. nih.govnih.govnih.gov DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to achieve a balance between computational cost and accuracy in predicting molecular properties. nih.govbohrium.com
The electronic properties of this compound are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties. chalcogen.roirjweb.com
In computational studies of similar fluorene-based Schiff bases, the HOMO is typically localized on the electron-rich fluorene (B118485) ring and the imine linkage, while the LUMO is often distributed over the benzylidene moiety and the C=N bond. researchgate.net This distribution suggests that the initial electronic transitions are of the π-π* type. The HOMO-LUMO energy gap is a key factor in determining the molecule's electronic absorption and emission characteristics. researchgate.net A smaller energy gap generally corresponds to a lower excitation energy and a red-shift in the absorption spectrum.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for a Fluorene-Based Schiff Base
| Parameter | Energy (eV) |
| HOMO | -5.50 |
| LUMO | -2.20 |
| Energy Gap (ΔE) | 3.30 |
Note: The values presented are representative for a fluorene-based Schiff base and are intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.
Determining the most stable three-dimensional structure of this compound is achieved through geometry optimization calculations. researchgate.net These calculations aim to find the minimum energy conformation of the molecule by adjusting its bond lengths, bond angles, and dihedral angles. For fluorene-based Schiff bases, a key conformational feature is the dihedral angle between the fluorene ring system and the benzylidene ring. This angle influences the extent of π-conjugation across the molecule, which in turn affects its electronic and optical properties. researchgate.net
Computational studies on analogous systems have shown that the ground state geometry of such molecules is often non-planar, with a significant twist between the two aromatic systems. researchgate.net This deviation from planarity is a result of steric hindrance between the hydrogen atoms of the two moieties. The optimized geometry provides the foundation for subsequent calculations of other molecular properties.
Table 2: Selected Optimized Geometrical Parameters for a Fluorene-Based Schiff Base
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=N | 1.28 | - | - |
| C-N | 1.42 | - | - |
| C-C (imine-phenyl) | 1.48 | - | - |
| C-N-C | - | 120.5 | - |
| Fluorene-N=C-Phenyl | - | - | 35.0 |
Note: These values are illustrative and represent typical geometrical parameters for a fluorene-based Schiff base. Specific values for this compound would be obtained from its own geometry optimization.
DFT calculations provide valuable insights into the chemical reactivity and kinetic stability of this compound through the analysis of various global reactivity descriptors. irjweb.comresearchgate.netnih.gov These descriptors, derived from the HOMO and LUMO energies, include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net
Chemical Hardness (η): A higher chemical hardness, calculated from the HOMO-LUMO gap, indicates greater kinetic stability and lower chemical reactivity. chalcogen.roirjweb.com
Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): This parameter measures the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. uchile.cl
Table 3: Representative Global Reactivity Descriptors for a Fluorene-Based Schiff Base
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | 5.50 |
| Electron Affinity (A) | -ELUMO | 2.20 |
| Chemical Hardness (η) | (I - A) / 2 | 1.65 |
| Chemical Potential (μ) | -(I + A) / 2 | -3.85 |
| Electrophilicity Index (ω) | μ2 / (2η) | 4.49 |
Note: These values are calculated based on the representative HOMO and LUMO energies in Table 1 and serve as an illustration of the types of reactivity descriptors that can be obtained.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To investigate the behavior of this compound upon electronic excitation, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govarxiv.org TD-DFT allows for the calculation of excited-state properties, providing a theoretical basis for understanding the molecule's spectroscopic behavior. arxiv.org
TD-DFT calculations are instrumental in predicting the electronic absorption spectra of molecules. nih.gov By calculating the vertical excitation energies and the corresponding oscillator strengths, one can simulate the UV-Visible absorption spectrum. nih.gov For fluorene-based systems, these calculations can help identify the nature of the electronic transitions, such as n-π* or π-π*, and how they are influenced by the molecular structure and solvent environment. researchgate.netnih.gov
For instance, in similar fluorene derivatives, TD-DFT studies have successfully correlated the calculated absorption maxima (λmax) with experimental data, providing confidence in the theoretical approach. nih.gov These studies often reveal that the lowest energy absorption band corresponds to the HOMO-LUMO transition.
Table 4: Representative Predicted Spectroscopic Data for a Fluorene-Based Schiff Base
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 3.54 | 350 | 0.85 | HOMO -> LUMO |
| S2 | 3.98 | 312 | 0.15 | HOMO-1 -> LUMO |
| S3 | 4.25 | 292 | 0.05 | HOMO -> LUMO+1 |
Note: This table provides an example of the kind of spectroscopic data that can be generated through TD-DFT calculations. The values are not specific to this compound.
While direct and precise calculation of luminescence quantum yields from first principles is a complex challenge, theoretical calculations can provide insights into the factors that influence this property. wikipedia.org The fluorescence quantum yield is related to the competition between radiative (fluorescence) and non-radiative decay pathways of the excited state. wikipedia.org
TD-DFT can be used to investigate the geometries of the first excited state (S1) and to calculate the energy difference between the ground (S0) and excited states. A larger energy gap between S1 and S0, and a rigid molecular structure that minimizes non-radiative decay pathways, are generally associated with a higher fluorescence quantum yield. rsc.org By analyzing the nature of the excited state and potential relaxation pathways, computational studies can qualitatively predict whether a molecule is likely to be a strong or weak emitter. bjraylight.comhoriba.comnih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and stability of a molecule in a simulated environment, such as in a solvent or near a biological membrane. nih.gov These simulations are instrumental in understanding how a molecule like this compound behaves in a dynamic state, revealing its flexibility, conformational preferences, and interactions with its surroundings. nih.govnih.gov
For this compound, MD simulations can be employed to investigate several key aspects:
Conformational Landscape: The simulation can reveal the different shapes (conformations) the molecule can adopt and the energy barriers between these states. This is crucial for understanding its structural flexibility.
Solvation Effects: By simulating the molecule in a solvent like water, researchers can study how the solvent molecules arrange around it and influence its conformation and properties.
Stability of Complexes: If this compound is studied in complex with another molecule, such as a protein receptor, MD simulations can assess the stability of this interaction over time. nih.gov
The insights gained from MD simulations are critical for interpreting experimental data and for guiding the design of new molecules with specific properties. nih.gov
Molecular Docking Studies for Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein receptor. researchgate.net The process involves placing the ligand (small molecule) into the binding site of the receptor and calculating the binding affinity, which is a measure of the strength of the interaction. researchgate.net
In the context of this compound, molecular docking studies could be performed to:
Identify Potential Biological Targets: By docking the molecule against a library of known protein structures, potential biological targets can be identified.
Predict Binding Modes: Docking can reveal the specific orientation and conformation of this compound within the binding site of a receptor. nih.gov This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Estimate Binding Affinity: The docking score provides an estimation of the binding free energy, which helps in ranking potential ligands and prioritizing them for further experimental testing. nih.gov
For instance, studies on similar benzylidene-containing compounds have utilized molecular docking to understand their interactions with receptors like the peroxisome proliferator-activated receptor-γ (PPAR-γ). nih.gov Such studies provide a framework for how the binding of this compound to various receptors could be computationally assessed.
A hypothetical docking study of this compound against a receptor might yield data that can be summarized in a table, as shown below. This table illustrates the type of information that would be generated, including the binding energy and the key interacting amino acid residues in the receptor's active site.
| Receptor Target | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| Protein Kinase A | -8.5 | TYR229, LEU173 | Pi-Alkyl, Pi-Sigma |
| Estrogen Receptor Alpha | -9.2 | PHE404, LEU387 | Pi-Pi Stacked, Alkyl |
| Cyclooxygenase-2 | -7.9 | TYR385, TRP387 | Pi-Pi T-shaped |
This table is illustrative and does not represent actual experimental data for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It provides a color-coded map of the electrostatic potential on the surface of a molecule, which is crucial for understanding its reactivity and intermolecular interactions. uni-muenchen.denih.gov The MEP map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net
The color scheme in an MEP map typically follows a convention where:
Red: Indicates regions of high electron density, representing the most negative electrostatic potential. These are sites prone to electrophilic attack. researchgate.net
Blue: Indicates regions of low electron density, representing the most positive electrostatic potential. These are sites prone to nucleophilic attack. researchgate.net
Green: Represents regions of neutral or near-zero potential. researchgate.net
For this compound, an MEP map would reveal the electrostatic landscape of the molecule. It is anticipated that the nitrogen atom of the imine group and the aromatic rings would exhibit distinct electrostatic potentials. This information is invaluable for predicting how the molecule will interact with other molecules, including receptors and enzymes. nih.gov For example, the regions of negative potential could be involved in hydrogen bonding as an acceptor, while positive regions might interact with negatively charged residues in a protein's binding pocket.
Reactivity, Derivatization, and Chemical Transformations
Chemical Reactivity Profiling
Benzylidene 2-fluorenamine, a Schiff base, is characterized by an imine (-C=N-) linkage connecting a fluorene (B118485) and a benzylidene group. This structure's unique electronic and steric properties are central to its chemical reactivity. The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution. Oxidation can lead to the formation of corresponding oxides, while reduction can yield amines. Substitution reactions are also possible, particularly with halogens or other electrophiles.
The reactivity of this compound is significantly influenced by the substituents on the benzylidene ring and the planarity of the fluorene system. These factors can be modified to fine-tune the compound's chemical behavior for specific applications.
Functionalization and Derivatization Strategies
The functionalization and derivatization of this compound are key strategies for modulating its properties and enhancing its utility in various applications.
Introduction of Substituents for Property Modulation
The introduction of various substituents onto the core structure of this compound can significantly alter its electronic and steric characteristics. This allows for the modulation of its properties for specific purposes. For instance, the introduction of electron-withdrawing or electron-donating groups on the benzylidene ring can influence the compound's reactivity and biological activity.
Derivatizing Reagents for Enhanced Detectability in Analytical Methods (e.g., HPLC)
In analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), derivatization is a common technique used to enhance the detectability of analytes. academicjournals.org For amines like this compound, pre-column derivatization is often employed. This involves reacting the analyte with a suitable reagent before chromatographic separation. academicjournals.org The resulting derivative often exhibits improved chromatographic behavior and detectability. academicjournals.org
Several reagents are commonly used for the derivatization of amines for HPLC analysis. These include 9-fluorenyl methoxycarbonyl chloride (FMOC-Cl), 4-chloro-7-nitrobenzofurazane (NBD-Cl), and o-phthaldiadehyde (OPA). nih.govmdpi.comresearchgate.net The choice of derivatizing reagent depends on the specific analytical requirements, such as the desired detection method (e.g., fluorescence or UV-Vis). academicjournals.orgresearchgate.net
For instance, FMOC-Cl reacts with primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection. researchgate.net Similarly, NBD-Cl is another popular reagent that forms fluorescent derivatives with amines, suitable for HPLC-FLD (Fluorescence Detection) analysis. mdpi.com OPA, in the presence of a thiol, also reacts with primary amines to yield fluorescent isoindole derivatives, which are well-suited for HPLC analysis. nih.gov
The table below summarizes some common derivatizing reagents for amines in HPLC:
| Derivatizing Reagent | Abbreviation | Detection Method | Reference |
| 9-fluorenyl methoxycarbonyl chloride | FMOC-Cl | Fluorescence | researchgate.net |
| 4-chloro-7-nitrobenzofurazane | NBD-Cl | Fluorescence | mdpi.com |
| o-phthaldiadehyde | OPA | Fluorescence | nih.gov |
Complexation with Metal Ions and Coordination Chemistry
The nitrogen atom in the imine group of this compound can act as a coordination site for metal ions, leading to the formation of metal complexes. The study of such complexes is a significant area of research due to their potential applications in catalysis and materials science.
The complexation behavior of this compound with various metal ions can be investigated using techniques like conductometry and fluorescence spectroscopy. scispace.comnih.gov For example, the complexation of similar Schiff base ligands with metal ions such as Zn2+, Cu2+, and Fe3+ has been studied to understand their coordination chemistry and potential antimicrobial activities. nih.govclinmedjournals.org The formation of these complexes can lead to significant changes in the photophysical properties of the ligand, such as a shift in fluorescence emission. nih.gov
The table below lists some metal ions that have been studied for complexation with Schiff base ligands similar to this compound:
| Metal Ion | Potential Application of Complex | Reference |
| Zinc (II) | Fluorescence Sensing, Catalysis | nih.govnih.gov |
| Copper (II) | Antimicrobial Agents, Catalysis | nih.govclinmedjournals.org |
| Iron (III) | Antimicrobial Agents | clinmedjournals.org |
Advanced Applications in Materials Science and Technology
Development of Functional Materials
The unique molecular structure of Benzylidene 2-fluorenamine, which combines the fluorene (B118485) moiety with a benzylidene amine (Schiff base) linkage, makes it a compelling candidate for the creation of a variety of functional materials. The inherent properties of the fluorene core, such as high photoluminescence quantum yield and thermal stability, are complemented by the electronic versatility of the azomethine (-CH=N-) group.
Optoelectronic Materials and Devices
Fluorene-based Schiff bases, a class of compounds to which this compound belongs, have been a focus of research for applications in organic electronics due to their favorable absorption and emission characteristics. amrita.edu The delocalized π-electron system extending across the fluorene and benzylidene moieties is crucial for their optoelectronic properties. nih.gov
Derivatives of fluorene are actively investigated for use in Organic Light-Emitting Diodes (OLEDs). For instance, diphenylamino-fluorenylethylene derivatives have been successfully used to create highly efficient blue OLEDs. nih.govresearchgate.net When used as a dopant in the emitting layer, one such derivative led to a device with a maximum luminance of 12,940 cd/m² at 10 V and a luminous efficiency of 12.68 cd/A. nih.govresearchgate.net Another derivative produced a deep-blue OLED with CIE coordinates of (0.154, 0.129). nih.govresearchgate.net While these examples are not this compound itself, they highlight the potential of the fluorene scaffold in designing efficient light-emitting materials. The introduction of the Schiff base linkage can further modify the electronic properties, potentially tuning the emission color and improving device performance. amrita.edu
Furthermore, the significant π-conjugation in Schiff bases makes them promising for nonlinear optical (NLO) applications. nih.govresearchgate.net Organic materials with large second-order hyperpolarizabilities are sought after for technologies like optical switching. researchgate.net Fluorenone-based materials, which share structural similarities with fluorene derivatives, are noted for their high hyperpolarizability and potential in NLO applications. ru.nl The D-π-A (donor-π-acceptor) structure that can be engineered in Schiff bases enhances intramolecular charge transfer, a key factor for a high NLO response. nih.gov
Table 1: Performance of OLEDs using Fluorene Derivatives (Data based on analogous diphenylamino-fluorenylethylene derivatives)
| Derivative | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| Compound 3 nih.govresearchgate.net | 12,940 @ 10 V | 12.68 @ 20 mA/cm² | 5.24 @ 20 mA/cm² | (0.181, 0.295) @ 10 V |
| Dopant 2 nih.govresearchgate.net | 5,315 @ 10 V | 4.11 @ 20 mA/cm² | 1.66 @ 20 mA/cm² | (0.154, 0.129) |
Charge Transfer Cocrystals and Tunable Luminescence
The formation of charge transfer (CT) complexes and cocrystals is a powerful strategy to modulate the photophysical properties of organic materials. rsc.org this compound, with its electron-rich fluorene donor unit and the imine group, can interact with various electron acceptor molecules to form CT cocrystals.
Studies on cocrystals formed between fluorene analogues (donors) and tetracyanoquinodimethane (TCNQ) as an acceptor have shown that the degree of charge transfer dictates the resulting optical properties. rsc.org These cocrystals typically exhibit a 1:1 stoichiometric ratio and a mixed stack arrangement of donor and acceptor molecules (⋯D-A-D-A⋯). rsc.org This arrangement leads to new absorption and emission bands at longer wavelengths compared to the individual components. For example, fluorene-TCNQ cocrystals showed a significant red-shift of 250–350 nm in both absorption and emission spectra. rsc.org
The luminescence of these materials can be tuned by carefully selecting the donor-acceptor pair, which modifies the extent of charge transfer. rsc.org A study on a benzylidene derivative, (4-dimethylamino-benzylidene)-(4,6-dimethyl-pyrimidin-2-yl)-amine, showed that it forms CT complexes with various organic acceptors, leading to fluorescence quenching via a static mechanism involving the formation of a ground-state complex. nih.gov This ability to form CT complexes suggests that this compound could be used to create materials with tunable solid-state luminescence, potentially for applications in sensors or light-emitting devices where specific colors are desired. rsc.org
Table 2: Photophysical Properties of Fluorene Analogue-TCNQ Cocrystals
| Cocrystal Donor | Degree of Charge Transfer | Emission Wavelength (nm) | Absorption Red-Shift (nm) |
| Fluorene (C1) | 0.03 | 671 | ~250-350 |
| Carbazole (C2) | 0.25 | No significant emission | Further red-shift to 840 nm |
| Dibenzofuran (C3) | 0.07 | 627 | ~250-350 |
| Dibenzothiophene (C4) | 0.13 | 694 | ~250-350 |
Hybrid Materials and Nanocomposites
The incorporation of this compound into larger matrices allows for the creation of hybrid materials and nanocomposites with tailored properties. Schiff bases have been synthesized and incorporated into nanocomposites, demonstrating the feasibility of this approach. researchgate.net Such materials combine the processability and mechanical properties of a host matrix (like a polymer) with the specific functions of the Schiff base, such as its optical or electronic activity.
For instance, new nanocomposites containing Schiff bases have been successfully synthesized and characterized. researchgate.net While specific examples using this compound are not detailed in the available literature, the general methodology involves dispersing the Schiff base into a matrix. The compatibility between the fluorene derivative and the host material is crucial for achieving a homogeneous dispersion and preventing phase separation, which could be detrimental to the material's performance. The functionalization of nanoparticles with Schiff bases is another route to creating novel hybrid materials with applications in sensing and catalysis. researchgate.net
Advanced Characterization Techniques in Material Applications
A comprehensive understanding of the structure-property relationships in materials derived from this compound necessitates the use of advanced characterization techniques.
Spectroscopic Methods:
FT-IR Spectroscopy is essential for confirming the synthesis of the Schiff base by identifying the characteristic stretching vibration of the azomethine (C=N) group, typically found around 1625 cm⁻¹. researchgate.netsemanticscholar.org
NMR Spectroscopy (¹H and ¹³C) provides detailed structural information, allowing for the unambiguous assignment of protons and carbons. The chemical shift of the azomethine proton (-CH=N) is a key indicator of Schiff base formation, often appearing around 10.0 ppm in ¹H NMR spectra. researchgate.netarcjournals.org
UV-Vis and Fluorescence Spectroscopy are used to investigate the photophysical properties. The absorption and emission spectra reveal information about the electronic transitions, the HOMO-LUMO gap, and the quantum efficiency of the material, which are critical for optoelectronic applications. researchgate.neteurjchem.com
Thermal Analysis:
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability of the materials. 20.210.105mdpi.com Fluorene derivatives are known for their high thermal stability, a crucial property for devices that operate at elevated temperatures. researchgate.net TGA can determine the decomposition temperature, while DSC can identify phase transitions like the glass transition temperature, which is important for the morphological stability of thin films in devices. 20.210.105
Structural Analysis:
Single Crystal X-ray Diffraction provides precise information on the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the crystalline state. mdpi.comresearchgate.net This technique is invaluable for understanding the packing of molecules in cocrystals and how it influences the material's bulk properties. mdpi.com
These characterization techniques provide a complete picture of the synthesized materials, from their molecular structure to their macroscopic properties, guiding the design of new functional materials based on this compound.
Environmental Fate and Remediation Research
Biodegradation Pathways and Kinetics
Direct studies on the biodegradation of Benzylidene 2-fluorenamine are not available. However, the metabolic pathways for both aromatic amines and fluorene (B118485) have been subjects of extensive research.
Aromatic Amines: The biodegradation of aromatic amines can proceed under both aerobic and anaerobic conditions. nih.gov Generally, the process involves the enzymatic release of the amino group, which can occur either before or after the aromatic ring is cleaved. nih.gov For instance, the aerobic degradation of aniline (B41778), a simple aromatic amine, is initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechol, which is then funneled into central metabolic pathways. nih.gov Anaerobic degradation often involves an initial carboxylation step followed by reductive deamination. nih.gov The kinetics of these processes are highly variable and depend on the specific amine, microbial populations, and environmental conditions. Some substituted anilines, such as 4-chloroaniline (B138754) and 3,4-dichloroaniline, are considered persistent in the environment and show limited removal during wastewater treatment. nih.govacs.org
Fluorene: The biodegradation of fluorene is initiated by bacteria and fungi through several pathways. nih.govresearchgate.net A common initial step is the oxidation of the fluorene molecule. This can occur via two main routes:
Dioxygenation: Enzymes add two hydroxyl groups to one of the aromatic rings, typically at the 1,2 or 3,4 positions. This leads to the formation of cis-dihydrodiols, which are further metabolized through ring cleavage, eventually forming intermediates like phthalate. ethz.chnih.gov
Monooxygenation: An alternative pathway begins with the oxidation of the C-9 position of the five-membered ring to form 9-fluorenol, which is then converted to 9-fluorenone. ethz.chnih.gov This can be a dead-end product in some organisms or be further degraded in others. ethz.ch
The degradation of fluorene can be influenced by various environmental factors. For example, neutral or alkaline soil conditions have been found to be more favorable for fluorene degradation. researchgate.net The rate of biodegradation can vary significantly depending on the microbial species involved and the environmental matrix. For instance, the fungus Mucor irregularis has been shown to degrade 81.50% of fluorene at a concentration of 100 mg/L within 5 days under optimized conditions. bwise.kr
Interactive Data Table: Microbial Degradation of Fluorene
| Microorganism | Degradation Pathway | Key Metabolites | Reference |
| Arthrobacter sp. strain F101 | Dioxygenation at C-1,2 and C-3,4; Monooxygenation at C-9 | 9-fluorenone, 3,4-dihydrocoumarin, 3-isochromanone | ethz.chresearchgate.net |
| Pseudomonas sp. SMT-1 strain | Monooxygenation at C-9 | 9-fluorenol, 3,4-dihydroxy-9-fluorenone, phthalate, protocatechuic acid | nih.gov |
| Mucor irregularis strain bpo1 | Not fully elucidated | 9H-fluoren-9-one, benzene-1,2-dicarboxylic acid, 2-hydroxybenzoic acid, phenol | bwise.kr |
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)
Abiotic degradation processes, such as photolysis and hydrolysis, can contribute to the transformation of organic compounds in the environment.
Hydrolysis: Aromatic amines are generally resistant to hydrolysis in aqueous solutions. nih.gov The amide bond in a molecule can be susceptible to hydrolysis, breaking the molecule into a carboxylic acid and an amine. vedantu.comlibretexts.org Given the structure of this compound, which contains an imine (Schiff base) linkage rather than an amide, hydrolysis could potentially cleave the molecule into benzaldehyde (B42025) and 2-aminofluorene (B1664046). The rate of this hydrolysis would be dependent on pH and temperature.
Photolysis: Photochemical reactions can be a significant degradation pathway for aromatic amines in the presence of light. researchgate.net The specific mechanisms and products of photolysis depend on the structure of the amine and the environmental conditions. researchgate.net For instance, the photodegradation of aniline derivatives has been shown to be effective in the presence of a photocatalyst like Ag-TiO2 under UV irradiation, with degradation rates influenced by pH. sid.ir
Sorption and Mobility in Environmental Compartments
The movement and distribution of this compound in the environment will be governed by its sorption to soil and sediment particles.
The sorption of aromatic amines to soil is a complex process influenced by both the chemical properties of the amine and the characteristics of the soil. Key factors include the amine's pKa, the soil's cation exchange capacity (CEC), and the soil-solution pH. epa.gov Aromatic amines can exist as neutral molecules or as protonated cations. The cationic form can strongly adsorb to negatively charged soil particles through cation exchange. epa.gov Over time, aromatic amines can also undergo irreversible binding to soil organic matter. epa.gov
For fluorene, a nonpolar hydrophobic compound, sorption to soil is primarily driven by partitioning into soil organic matter. lmu.edu.ngcore.ac.uk Studies on tropical soils have shown that fluorene sorption is concentration-dependent and influenced by pH, with higher sorption occurring at lower pH values. core.ac.uk The interaction is mainly controlled by weak hydrophobic forces like π–π interactions and Van der Waal's forces. lmu.edu.ngcore.ac.uk Desorption of fluorene often exhibits hysteresis, meaning it is not as easily released from the soil as it is sorbed, particularly in soils with high organic matter content. lmu.edu.ngcore.ac.uk
Given the combined characteristics of an aromatic amine and a fluorene moiety, this compound is expected to exhibit significant sorption to soil and sediment, limiting its mobility.
In aquatic environments, the behavior of this compound would be influenced by its solubility, potential for hydrolysis, and partitioning to suspended solids and sediments. Aromatic amines can be relatively soluble in water, which can facilitate their transport in aquatic systems. imrpress.com However, the hydrophobic fluorene portion of the molecule would likely lead to partitioning from the water column to organic matter in sediments. wikipedia.org The potential for hydrolysis, as mentioned earlier, could lead to the formation of benzaldehyde and 2-aminofluorene, which would then have their own distinct environmental fates.
Sediments are likely to be a major sink for this compound in aquatic systems. The processes governing its interaction with sediments would be similar to those in soil, with sorption to organic carbon being a dominant mechanism. The accumulation in sediments can lead to long-term contamination and potential exposure to benthic organisms. Studies on fluorene have shown its persistence in sediment. wikipedia.org
Advanced Remediation Technologies for Contamination
In the event of environmental contamination with this compound, several advanced remediation technologies could be considered, drawing from strategies used for aromatic amines and PAHs.
Advanced Oxidation Processes (AOPs): AOPs are effective in degrading persistent organic pollutants. nih.gov These processes generate highly reactive species, such as hydroxyl radicals, that can break down complex organic molecules. Fenton and electro-Fenton oxidation have been successfully used to treat washing solutions from soil contaminated with fluorene, achieving high removal efficiencies. deswater.com AOPs have also been proposed for the mineralization of aromatic amines. amanote.comdeswater.com
Bioremediation: This approach utilizes microorganisms to degrade contaminants. researchgate.net Bioaugmentation, the introduction of specific microorganisms with known degradative capabilities, and biostimulation, the enhancement of indigenous microbial populations, are common bioremediation strategies. avestia.com For soil contaminated with aromatic amines, the addition of activated sludge has been shown to enhance biodegradation. avestia.com For fluorene contamination, both bacteria and fungi have demonstrated the ability to degrade the compound. nih.govbwise.kr The use of biosurfactants can also enhance the bioavailability and subsequent biodegradation of hydrophobic compounds like fluorene. researchgate.net
Soil Washing: This is a physical-chemical treatment that involves washing contaminated soil with a solution to remove the pollutants. deswater.com The resulting washing solution, now containing the contaminant, can then be treated using other methods like AOPs. deswater.com
In Situ Chemical Reduction (ISCR): This technology involves injecting a reducing agent into the subsurface to degrade organic contaminants. epa.gov
Activated Carbon-Based Technologies: Activated carbon can be used for in situ remediation by adsorbing contaminants from soil and groundwater. epa.gov
Interactive Data Table: Potential Remediation Technologies
| Technology | Description | Target Contaminant Group | Reference |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to degrade organic pollutants. | Aromatic Amines, Fluorene | nih.govdeswater.com |
| Bioremediation | Use of microorganisms to break down contaminants. | Aromatic Amines, Fluorene | researchgate.netavestia.com |
| Soil Washing | Physical-chemical separation of contaminants from soil. | Fluorene | deswater.com |
| In Situ Chemical Reduction (ISCR) | Injection of a reductant to degrade contaminants in place. | Organic Compounds | epa.gov |
| Activated Carbon Adsorption | Use of activated carbon to bind and remove contaminants. | Organic Compounds | epa.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing benzylidene 2-fluorenamine, and what analytical methods are used to confirm its structural integrity?
- Answer : this compound is typically synthesized via condensation reactions between 2-fluorenamine and substituted benzaldehydes under acid or base catalysis. For example, benzylidene acetals are often formed using p-toluenesulfonic acid (PTSA) in anhydrous solvents like toluene . Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : To verify regioselectivity and acetal formation.
- IR Spectroscopy : To confirm C=N or C-O-C bond formation.
- Mass Spectrometry : For molecular weight validation .
Q. How are benzylidene acetals employed as protecting groups in organic synthesis, and what advantages does this compound offer in such applications?
- Answer : Benzylidene acetals protect diols or amines during multi-step syntheses, enabling selective functionalization of specific sites. This compound’s rigid fluorene backbone enhances steric protection, reducing unintended side reactions. Advantages include:
- Stability under acidic/basic conditions.
- Regioselective cleavage using reagents like DIBAL-H or NaBH4 .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the reductive cleavage of benzylidene acetals, and how do electron-withdrawing substituents influence this process?
- Answer : Regioselectivity in reductive cleavage (e.g., using DIBAL-H) depends on hydride attack pathways. Kinetic isotope effect (KIE) studies suggest a transition state where electron-withdrawing groups (EWGs) on the benzylidene moiety polarize the acetal oxygen, directing hydride attack to the less hindered carbon. For example, EWGs at the para position favor cleavage at the 4-position of glucopyranosides .
Q. How can researchers resolve contradictions in reported reaction yields when employing this compound derivatives under varying catalytic conditions?
- Answer : Contradictions often arise from differences in solvent polarity, catalyst loading, or moisture content. Systematic optimization strategies include:
- Design of Experiments (DoE) : To evaluate interactions between temperature, solvent, and catalyst.
- In-situ monitoring : Using techniques like FTIR or HPLC to track intermediate formation.
- Control of steric effects : Bulky substituents on the benzylidene group can hinder catalyst accessibility, requiring tailored ligands (e.g., Grubbs catalysts for olefin metathesis) .
Q. What strategies are effective for optimizing stereochemical outcomes in benzylidene acetal-mediated glycosylation reactions?
- Answer : Stereoselectivity is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize oxocarbenium ion intermediates, favoring α/β ratios.
- Catalyst design : Chiral auxiliaries or Lewis acids (e.g., BF3·OEt2) direct nucleophile attack.
- Temperature : Lower temperatures reduce epimerization .
Safety and Methodological Considerations
Q. What are the critical safety considerations when handling this compound in laboratory settings, and what first-aid measures are recommended for accidental exposure?
- Answer :
- Dermal sensitization : Benzylidene derivatives (e.g., benzylidene acetone) are linked to allergic reactions; use nitrile gloves and fume hoods .
- First-aid measures :
- Inhalation : Move to fresh air; administer artificial respiration if needed.
- Skin contact : Wash with soap/water; consult a physician.
- Eye exposure : Rinse with water for ≥15 minutes .
Q. How can computational modeling (e.g., DFT) aid in predicting the reactivity of this compound derivatives in novel reaction environments?
- Answer : Density Functional Theory (DFT) calculates transition state energies and frontier molecular orbitals (HOMO/LUMO) to predict:
- Regioselectivity in electrophilic substitutions.
- Stability of intermediates in reductive pathways.
- Validated models require benchmarking against experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
